molecular formula C9H8BrNO B6179934 3-(3-bromopyridin-2-yl)cyclobutan-1-one CAS No. 2356503-08-5

3-(3-bromopyridin-2-yl)cyclobutan-1-one

Cat. No.: B6179934
CAS No.: 2356503-08-5
M. Wt: 226.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-bromopyridin-2-yl)cyclobutan-1-one” is likely to be a brominated derivative of cyclobutanone, with a pyridine ring attached at the 3-position . Cyclobutanones are four-membered cyclic ketones, and pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a four-membered cyclobutanone ring with a bromopyridine group attached at the 3-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced via nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom and the pyridine ring could influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of “3-(3-bromopyridin-2-yl)cyclobutan-1-one” would depend on its specific use. For example, brominated organic compounds are often used in medicinal chemistry due to their reactivity and potential for bioactivity .

Future Directions

The future directions for research on “3-(3-bromopyridin-2-yl)cyclobutan-1-one” could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromopyridin-2-yl)cyclobutan-1-one involves the bromination of 2-vinylpyridine followed by a cyclization reaction to form the cyclobutanone ring.", "Starting Materials": [ "2-vinylpyridine", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2-vinylpyridine with bromine in acetic acid to form 3-bromopyridine.", "Step 2: Treatment of 3-bromopyridine with sodium hydroxide in water to form 3-hydroxypyridine.", "Step 3: Cyclization of 3-hydroxypyridine with hydrochloric acid to form 3-chloropyridin-2-ol.", "Step 4: Treatment of 3-chloropyridin-2-ol with sodium hydroxide in water to form 3-hydroxypyridin-2-ol.", "Step 5: Bromination of 3-hydroxypyridin-2-ol with bromine in acetic acid to form 3-bromo-2-hydroxypyridine.", "Step 6: Cyclization of 3-bromo-2-hydroxypyridine with sodium hydroxide in water to form 3-(3-bromopyridin-2-yl)cyclobutan-1-one." ] }

CAS No.

2356503-08-5

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.